molecular formula C19H16FN3OS B2355372 3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392288-76-5

3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2355372
CAS RN: 392288-76-5
M. Wt: 353.42
InChI Key: LTIIOFBWXVFXQB-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and several interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated pyrazoles, including compounds similar to the one , have been synthesized as building blocks in medicinal chemistry. These compounds, due to their fluorination, exhibit potential in various chemical reactions and are useful in creating diverse molecular structures (Surmont et al., 2011).

Pharmacological Applications

  • Benzamide-based 5-aminopyrazoles and related compounds have shown significant antiviral activities, particularly against bird flu influenza (H5N1). This indicates potential use in antiviral drug development (Hebishy et al., 2020).
  • Fluorobenzamides, including those containing fluorine atoms similar to the compound , have been developed as antimicrobial agents. These compounds demonstrated notable activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial drugs (Desai et al., 2013).

Chemical Properties and Potential Uses

  • Compounds with structures similar to 3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been explored for their spectroscopic properties, which could have implications in various fields of chemistry and materials science (Kumara et al., 2018).

Radiopharmaceutical Research

  • The compound's fluorine component suggests potential in radiopharmaceutical applications, where fluorinated compounds are often used in positron emission tomography (PET) imaging (Ohkubo et al., 2021).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may act through a mechanism involving the formation of covalent bonds with target proteins, leading to changes in their function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Based on its molecular structure, it may be well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its structural features, it may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Additionally, the presence of other molecules could either enhance or inhibit its activity .

properties

IUPAC Name

3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-4-2-7-15(8-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-3-6-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIIOFBWXVFXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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